molecular formula C7H6ClF3N2 B1333587 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 89810-01-5

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1333587
CAS RN: 89810-01-5
M. Wt: 210.58 g/mol
InChI Key: XWCGPHUZEGMFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (3CNMP) is an organic compound that has recently gained attention for its potential applications in the fields of science and medicine. 3CNMP has been found to possess a wide range of properties, including the ability to act as a stabilizing agent in a variety of organic reactions, and to act as an enzyme inhibitor. In addition, 3CNMP has been used in a number of scientific research applications, such as a fluorescent probe for the detection of single-stranded DNA, and a potential drug candidate for the treatment of cancer.

Scientific Research Applications

Synthesis of Derivatives and Complexes

  • 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is used in synthesizing various derivatives and complexes. For instance, it can undergo nucleophilic substitution with heterocyclic secondary amines to produce substituted pyridines, as demonstrated in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives (Bradiaková et al., 2009). Similarly, the compound plays a role in the preparation of amino-pyridine pentadentate ligands for mononuclear Mn(II) complexes (Hureau et al., 2008).

In Fluorination Processes

  • The chemical is instrumental in fluorination processes. For example, pyridine has been fluorinated over caesium tetrafluorocobaltate(III) to yield various polyfluoropyridines, including derivatives of this compound (Plevey et al., 1982).

In Anticancer Research

  • Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from compounds like this compound, have shown potential as anticancer agents. These derivatives were found to exhibit bioactivity against various cancer cell lines (Chavva et al., 2013).

In Detection and Analysis Techniques

  • The compound is used in the development of detection and analysis techniques. For instance, chemosensitive chlorophyll derivatives for optical detection of various amines have been synthesized using 3-trifluoroacetyl-131-deoxo-pyropheophorbides, indicating the compound’s utility in analytical chemistry (Tamiaki et al., 2013).

In Organic Synthesis

  • It serves as a key component in organic synthesis, facilitating the creation of diverse heterocyclic compounds and functional groups. This includes reactions with N,S-dinucleophiles to form heterocyclic systems and the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines (Furin et al., 2005), (Palamarchuk et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H317 and H319 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The compound is a key structural motif in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGPHUZEGMFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368758
Record name 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89810-01-5
Record name 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.